molecular formula C16H14O2S B030302 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 63675-74-1

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Cat. No. B030302
CAS RN: 63675-74-1
M. Wt: 270.3 g/mol
InChI Key: HRWAGCVMOGWQJF-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, also known as 6MBT, is a heterocyclic compound . It is a solid substance with the empirical formula C16H14O2S . The CAS Number is 63675-74-1 .


Molecular Structure Analysis

The molecular weight of 6MBT is 270.35 . The SMILES string representation is COc1ccc (cc1)-c2cc3ccc (OC)cc3s2 . The InChI key is HRWAGCVMOGWQJF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6MBT is a solid substance . It has a melting point range of 197.0 to 201.0 °C . .

Scientific Research Applications

Heterocyclic Building Blocks

This compound is used as a heterocyclic building block in the synthesis of various organic compounds . Heterocyclic compounds are widely used in medicinal chemistry, drug discovery, and materials science due to their unique chemical properties.

Intermediate in Pharmaceutical Synthesis

“6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene” is used as an intermediate in the production of Raloxifene impurities . Raloxifene is a medication used to prevent and treat osteoporosis in postmenopausal women.

Reactant for Preparation of Biologically Active Molecules

This compound is used as a reactant for the preparation of biologically and pharmacologically active molecules . This means it can be used in the synthesis of a wide range of bioactive compounds, including drugs and other therapeutic agents.

Material Building Blocks

It is also used as a material building block, particularly in the field of small molecule semiconductor building blocks . This suggests its potential use in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis of Benzothiophenes

“6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene” can be synthesized from 6-Methoxybenzo(b)thiophene and 4-Iodoanisole . This highlights its importance in the synthesis of benzothiophenes, a class of organic compounds with a wide range of applications in medicinal chemistry and materials science.

Safety and Handling

In terms of safety and handling, this compound is classified as a combustible solid . This information is crucial for researchers and scientists who handle this compound in the lab, as it informs them of the necessary safety precautions to take.

Safety and Hazards

6MBT is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c1-17-13-6-3-11(4-7-13)15-9-12-5-8-14(18-2)10-16(12)19-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWAGCVMOGWQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213054
Record name 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene
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Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

CAS RN

63675-74-1
Record name 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
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Record name 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene
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Record name 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene
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Record name 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
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Synthesis routes and methods I

Procedure details

2-(4'-methoxyphenyl)-6-methoxybenzo[b]thiophene 5 was prepared according to the procedure of Kost et al. To a well-stirred solution of 5 (0.500 g, 1.85 mmol) and 3,4,5-trimethoxybenzoyl chloride (0.640 g, 2.77 mmol) in CH2Cl2 (20 ml), was added AlCl3 (0.123 g, 0.925 mmol) portion-wise over a 15 minute period. After 5 hours (total reaction time), water was added, and the product was isolated initially by extraction with CH2Cl2 and subsequently by extraction with ethyl acetate (EtOAc). The organic layers were separately washed with brine and then combined and dried over MgSO4. Purification by flash chromatography (silica gel, 60:40 EtOAc/hexane) afforded 3-(3',4',5'-trimethoxybenzoyl)-2-(4'-methoxyphenyl)-6-methoxybenzo [b]thiophene (0.537 g, 1.16 mmol, 63%) as an off-white solid. Recrystallization (hexane/ethanol) afforded a highly pure crystalline sample of the compound with mp 131°-133° C. 1H-NMR (CDCl3, 360 Mhz): δ=7.66 (d,J=8.9 Hz, 1H, ArH)7.32 (d,J=2.4 Hz, 1H, ArH), 7.31 (d,J=8.8 Hz, 2H, ArH), 7.07 (s,2H, ArH), 7.01 (dd,J=8.9,2.4 Hz, 1H, ArH), 6.75 (D,J=8.8 Hz, 2H, ArH), 3.89 (s,3H, --OCH3), 3.83 (s,3H, --OCH3), 3.74 (s,3H, --OCH3), 3.73 (s, 6H, --OCH3); 13C-NMR (CDCl3, 90 Mhz): δ=192.9, 159.9, 157.7, 152.7, 143.7, 142.6, 140.1, 133.9, 132.3, 130.3, 129.9, 126.1, 124.2, 114.9, 114.1, 107.5, 104.4, 60.8, 56.1, 55.6, 55.2 HRMS (EI) M+ calcd for C26H24O6S 464.1294. and Anal. Calcd for C 26H24O6S: C, 67.23; H, 5.21; S, 6.90. Found: C, 67.20; H, 5.26; S, 6.88.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Name
Quantity
0.123 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Anisoin (2.87 g), 50 ml of chlorobenzene, and Lawesson's Reagent 4.04 g are placed in a flask under nitrogen. The mixture is heated to 100° C. and a methanesulfonic acid (0.65 mL) is added and the mixture heated at reflux for 92 hours. The reaction is cooled to room temperature before filtering the solids which form. The filter cake is washed with 25 ml of chlorobenzene and dried to give 270 mg of product. The solid is recrystallized from hot chlorobenzene to give 90 mgs of pure product. Analysis calculated for C16H14O4S: C, 71.08; H, 5.22; S, 11.86. Found: C, 71.27; H, 5.43; S, 11.78. MS.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The p-toluene sulfonic acid mono hydrate (310 mg, 1.6 mmol) in 25 ml of chlorobenzene is placed in a 25 ml, 3-neck round bottom flask fitted with a thermometer, nitrogen gas inlet, 10 ml addition funnel, reflux condenser, Dean-Stark trap with drying tube, magnetic stirrer, and heating mantle. 10 ml of solvent is distilled off and bromine (0.08 ml, 1.55 mmol) is added followed by thiodesoxyanisoin (700 mg, 1.6 mmol) in 10 ml of chlorobenzene over 5 minutes. After stirring at reflux for 15 minutes the reaction is allowed to cool to room temperature. A precipitate forms and is filtered off. The filter cake is washed with 50 ml of chlorobenzene. The filtrate is washed with water (2×50 ml), 5% sodium bicarbonate, 50 ml water, and 50 ml of 10% aqueous sodium chloride. The organics are dried over sodium sulfate and concentrated. The crude product is purified by silica gel chromatography then triturated with chlorobenzene. The side product solid is filtered off and the filtrate concentrated. The residue is triturated with ethyl acetate and filtered to give 10.8 mg of pure product. (0.25%). 1H NMR.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
thiodesoxyanisoin
Quantity
700 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the paper?

A1: The paper details an improved synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a crucial intermediate in the production of Raloxifene hydrochloride. [] The researchers optimized the synthesis by using methanesulfonic acid as a catalyst instead of polyphosphoric acid (PPA) for the cyclization-rearrangement reaction. This change led to an increased yield of the desired compound. [] Additionally, the researchers identified and characterized three isomers produced during the synthesis, providing valuable insight into the reaction mechanism. [] This improved synthesis method is beneficial for producing this important pharmaceutical intermediate more efficiently.

Q2: How was the identity of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and its isomers confirmed?

A2: The researchers utilized various spectroscopic techniques to confirm the chemical structures of the synthesized compounds. These techniques included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and high-resolution mass spectrometry (HRMS). [] These techniques provided complementary information about the functional groups, proton environments, and molecular weight of the target compound and its isomers, allowing for unambiguous identification.

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